7-Mercapto-2H-chromen-2-one

Fluorescence spectroscopy Photophysics Coumarin probes

7-Mercapto-2H-chromen-2-one, commonly referred to as 7-mercapto-4-methylcoumarin (MMC, C₁₀H₈O₂S, CAS 137215-27-1), is a sulfur-containing coumarin derivative that functions as a pre-fluorescent molecular probe. The compound is characterized by a thiol (-SH) substituent at the 7-position of the coumarin scaffold, which imparts a distinct photophysical property: the native thiol form exhibits weak or negligible fluorescence due to excited-state deactivation via a thione-like resonance structure, but upon alkylation or reaction of the thiol group, a pronounced turn-on fluorescence response is observed.

Molecular Formula C9H6O2S
Molecular Weight 178.21 g/mol
Cat. No. B12848082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Mercapto-2H-chromen-2-one
Molecular FormulaC9H6O2S
Molecular Weight178.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CC(=O)O2)S
InChIInChI=1S/C9H6O2S/c10-9-4-2-6-1-3-7(12)5-8(6)11-9/h1-5,12H
InChIKeyRKEVGXWCJYWMEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Mercapto-2H-chromen-2-one: Chemical Identity and Core Characteristics for Analytical Procurement


7-Mercapto-2H-chromen-2-one, commonly referred to as 7-mercapto-4-methylcoumarin (MMC, C₁₀H₈O₂S, CAS 137215-27-1), is a sulfur-containing coumarin derivative that functions as a pre-fluorescent molecular probe [1]. The compound is characterized by a thiol (-SH) substituent at the 7-position of the coumarin scaffold, which imparts a distinct photophysical property: the native thiol form exhibits weak or negligible fluorescence due to excited-state deactivation via a thione-like resonance structure, but upon alkylation or reaction of the thiol group, a pronounced turn-on fluorescence response is observed . This OFF-ON switching mechanism, documented in solvents including methanol and methylene chloride with excitation and emission maxima of approximately 358 nm and 385 nm respectively, distinguishes it fundamentally from its oxygen analog 7-hydroxy-4-methylcoumarin and establishes its utility in quantitative sensing applications .

Why 7-Mercapto-4-methylcoumarin Cannot Be Substituted with Generic Thiol Probes or 7-Hydroxycoumarin Analogs


Generic substitution of 7-mercapto-2H-chromen-2-one with alternative thiol-containing probes or oxygen-based coumarin analogs is precluded by its unique excited-state deactivation pathway, which is fundamentally distinct from that of 7-hydroxy-4-methylcoumarin and other fluorogenic scaffolds [1]. While 7-hydroxycoumarins exhibit intrinsic fluorescence that can be modulated by substituent effects, MMC remains non-fluorescent in its native thiol form and generates a fluorescence turn-on signal only upon thiol alkylation or Michael addition, a mechanism that enables background-free detection in complex matrices . This OFF-ON switching property, quantified by the fluorescence quantum yield difference between the native thiol and alkylated forms, cannot be replicated by simple thiol probes lacking the coumarin scaffold's specific resonance stabilization of the non-emissive state [2]. Consequently, analytical methods relying on MMC's pre-fluorescent character require procurement of the specific compound rather than in-class substitution [3].

7-Mercapto-4-methylcoumarin: Direct Quantitative Comparison Data for Procurement Decision-Making


Fluorescence Quantum Yield Contrast: 7-Mercapto-4-methylcoumarin vs. 7-Hydroxy-4-methylcoumarin

7-Mercapto-4-methylcoumarin (C-SH) exhibits markedly different emission behavior compared to its oxygen analog 7-hydroxy-4-methylcoumarin. While the hydroxy derivative is intrinsically fluorescent, the mercapto compound is weakly or non-emissive in its native thiol form due to excited-state deactivation through a thione-like C=S resonance structure [1]. This contrast is evidenced by the reported fluorescence quantum yields: 7-hydroxy-4-methylcoumarin displays substantial emission (commonly Φ > 0.5 in organic solvents), whereas C-SH shows negligible fluorescence (Φ < 0.01) [1]. Upon alkylation of the thiol group, C-SH regains high fluorescence, with quantum yields comparable to those of the hydroxy analog [1].

Fluorescence spectroscopy Photophysics Coumarin probes

Corrosion Inhibition Efficiency of 7-Mercapto-4-methylcoumarin on Mild Steel in 1 M HCl

7-Mercapto-4-methylcoumarin (MMC) was evaluated as a corrosion inhibitor for mild steel in 1 M HCl solution using gravimetric and electrochemical methods. The compound demonstrated concentration-dependent inhibition efficiency, reaching a maximum of 95.8% at an inhibitor concentration of 0.5 mM [1]. Electrochemical impedance spectroscopy and potentiodynamic polarization confirmed that MMC acts as a mixed-type inhibitor, with adsorption following the Langmuir isotherm model [1]. Quantum chemical calculations (DFT) further correlated the molecular structure—specifically the energy gap (Egap), HOMO-LUMO energies, and electron transfer parameters—with the observed inhibition performance [1].

Corrosion inhibition Electrochemistry Mild steel protection

Thiol Binding Kinetics on Gold Nanoparticle Surfaces: 7-Mercapto-4-methylcoumarin as a Real-Time Fluorescent Reporter

The kinetics of gold nanoparticle surface modification with thiols can be monitored using 7-mercapto-4-methylcoumarin as a fluorescent probe. Studies indicate that complete thiol binding to the gold nanoparticle surface requires more than one hour, with the process being relatively slow compared to typical small-molecule reactions [1]. MMC serves as a convenient molecular reporter because its fluorescence is quenched in the unbound state and turns on upon binding, enabling real-time, quantitative monitoring of the surface functionalization process [1]. SERS studies with aromatic thiols corroborate the slow kinetics observed by fluorescence spectroscopy, and it is recommended to allow one to two hours for complete thiolate bond formation [1].

Nanoparticle functionalization Surface kinetics Fluorescence reporting

Quantification of Lipid-Derived Electrophiles in Edible Oils Using 7-Mercapto-4-methylcoumarin Turn-On Fluorescence

7-Mercapto-4-methylcoumarin (C-SH) has been successfully employed as a pre-fluorescent probe to quantify the 'electrophilic content' in edible oils. The method relies on the nucleophilic addition of the thiol group to α,β-unsaturated carbonyl lipid oxidation products, which triggers a fluorescence increase that is directly proportional to the concentration of reactive electrophiles . The assay response is standardized against trans-2-nonenal as a reference electrophile, enabling inter-sample comparison . In a comparative study, French fries from commercial restaurants were found to contain lower amounts of lipid-derived electrophiles compared to frozen fries baked at home, demonstrating the probe's utility in distinguishing food processing conditions . Additionally, potato chips sealed under reduced oxygen atmosphere exhibited lower initial electrophilic content that increased over time, whereas chips in oxygen-permeable packaging showed higher initial levels that plateaued more slowly .

Food analysis Lipid oxidation Electrophile detection

Recommended Procurement and Application Scenarios for 7-Mercapto-4-methylcoumarin Based on Quantitative Evidence


Background-Free Thiol and Electrophile Detection in Complex Biological and Food Matrices

Researchers requiring quantitative detection of thiol-containing biomolecules (e.g., glutathione, cysteine) or α,β-unsaturated carbonyl electrophiles in complex samples should prioritize 7-mercapto-4-methylcoumarin due to its OFF-ON fluorescence switching mechanism, which eliminates background signal inherent to intrinsically fluorescent probes like 7-hydroxy-4-methylcoumarin [1]. This property enables detection limits that are at least 50-fold lower than those achievable with hydroxycoumarin analogs in equivalent assay formats [1].

Corrosion Inhibition in Acidic Industrial Cleaning and Pickling Processes

Industrial facilities performing acid pickling of mild steel components can achieve up to 95.8% corrosion inhibition efficiency at 0.5 mM MMC concentration in 1 M HCl [2]. This performance, validated by electrochemical impedance spectroscopy and supported by DFT computational modeling, makes MMC a quantitatively effective and structurally characterized alternative to proprietary inhibitor blends [2].

Real-Time Monitoring of Gold Nanoparticle Surface Functionalization Kinetics

Nanotechnology laboratories developing gold nanoparticle-based sensors, drug delivery systems, or SERS substrates can employ MMC as a fluorescent kinetic reporter to determine the optimal incubation time for thiolate bond formation. Studies indicate that surface binding requires 1-2 hours for completion, significantly longer than typical small-molecule reactions [3]. MMC's fluorescence turn-on upon binding provides a direct, quantitative readout of surface coverage that eliminates the need for post-functionalization characterization steps [3].

Food Quality and Shelf-Life Assessment via Electrophilic Content Measurement

Food scientists and quality control laboratories can implement MMC-based fluorescence assays to quantify lipid-derived electrophiles in edible oils and fried food products, providing a rapid, microplate-compatible alternative to GC-MS or HPLC methods . The method has demonstrated the ability to differentiate between restaurant and home-prepared French fries as well as between different packaging atmospheres for potato chips, making it suitable for comparative shelf-life studies and oxidation monitoring .

Technical Documentation Hub

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